

Comparative Analysis of GR 64349 Potency Against Tachykinin NK2 Receptor Peptide Agonists

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Compound of Interest		
Compound Name:	GR 64349	
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An Objective Guide for Researchers in Drug Development

This guide provides a detailed comparison of the potency of **GR 64349**, a selective tachykinin NK2 receptor agonist, with other endogenous and synthetic peptide agonists that target the same receptor. It is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological landscape of NK2 receptor activation. This document presents quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a comprehensive understanding.

Contrary to some classifications, **GR 64349** is a potent and highly selective non-peptide agonist of the tachykinin NK2 receptor, not the motilin receptor.[1][2][3][4] Its activity is often benchmarked against Neurokinin A (NKA), the endogenous peptide ligand for the NK2 receptor.[1] This guide will therefore compare **GR 64349** to NKA and other relevant peptide agonists of the NK2 receptor.

Data Presentation: Potency at the NK2 Receptor

The following table summarizes the quantitative data on the potency of **GR 64349** and the endogenous peptide agonist, Neurokinin A (NKA), at the tachykinin NK2 receptor. Potency is expressed through EC50 (half-maximal effective concentration) and pEC50 (-log of EC50), derived from various functional assays.



Compo	Agonist Type	Recepto r	Assay Type	Species /System	Potency (EC50 / pEC50)	Selectiv ity	Referen ce
GR 64349	Non- Peptide	Tachykini n NK2	Contracti on	Rat Colon	EC50 = 3.7 nM	>1000- fold over NK1, >300-fold over NK3	
GR 64349	Non- Peptide	Tachykini n NK2	IP-1 Accumul ation	CHO Cells (human recombin ant)	pEC50 = 9.10 ± 0.16	1,400- fold more potent than at NK1	
GR 64349	Non- Peptide	Tachykini n NK2	Calcium Respons e	CHO Cells (human recombin ant)	pEC50 = 9.27 ± 0.26	500-fold more potent than at NK1	
Neurokini n A (NKA)	Endogen ous Peptide	Tachykini n NK2	IP-1 Accumul ation	CHO Cells (human recombin ant)	Potent full agonist	-	
Neurokini n A (NKA)	Endogen ous Peptide	Tachykini n NK2	Calcium Respons e	CHO Cells (human recombin ant)	Similar potency to GR 64349	-	

Experimental Protocols

The data presented in this guide are derived from established in-vitro pharmacological assays designed to quantify agonist potency at G protein-coupled receptors. The primary methodologies are detailed below.



Isolated Tissue Contraction Assay (Rat Colon)

This functional assay measures the physiological response of a tissue to an agonist.

- Objective: To determine the EC50 value of an agonist by measuring its ability to induce smooth muscle contraction.
- Methodology:
 - A segment of the rat colon, which is rich in NK2 receptors, is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution)
 maintained at 37°C and aerated with 95% O2 / 5% CO2.
 - One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
 - The tissue is allowed to equilibrate under a resting tension.
 - Cumulative concentrations of the agonist (e.g., **GR 64349**) are added to the organ bath.
 - The contractile response (increase in tension) is recorded for each concentration.
 - The data are plotted as concentration versus response, and the EC50 value is calculated using a non-linear regression fit of the dose-response curve.

Inositol Monophosphate (IP-1) Accumulation Assay

This is a functional assay that measures the accumulation of a downstream second messenger following the activation of Gq-coupled receptors like the NK2 receptor.

- Objective: To quantify receptor activation by measuring the accumulation of IP-1, a downstream metabolite of the IP3 signaling cascade.
- Methodology:
 - Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK2 receptor are cultured in appropriate media.



- Cells are seeded into multi-well plates and incubated.
- On the day of the experiment, the culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP-1.
- Increasing concentrations of the agonist (e.g., GR 64349, NKA) are added to the wells, and the cells are incubated to allow for IP-1 accumulation.
- Following incubation, the cells are lysed.
- The concentration of IP-1 in the cell lysate is quantified using a competitive immunoassay,
 typically employing Homogeneous Time Resolved Fluorescence (HTRF) technology.
- Dose-response curves are generated, and pEC50 values are calculated.

Intracellular Calcium Response Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.

- Objective: To measure agonist-induced mobilization of intracellular calcium as an indicator of receptor activation.
- Methodology:
 - CHO cells expressing the human recombinant NK2 receptor are seeded in multi-well plates.
 - The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye
 exhibits a significant increase in fluorescence intensity upon binding to free Ca2+.
 - The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
 - A baseline fluorescence reading is established.
 - Varying concentrations of the agonist are added to the wells, and the change in fluorescence intensity is monitored in real-time.

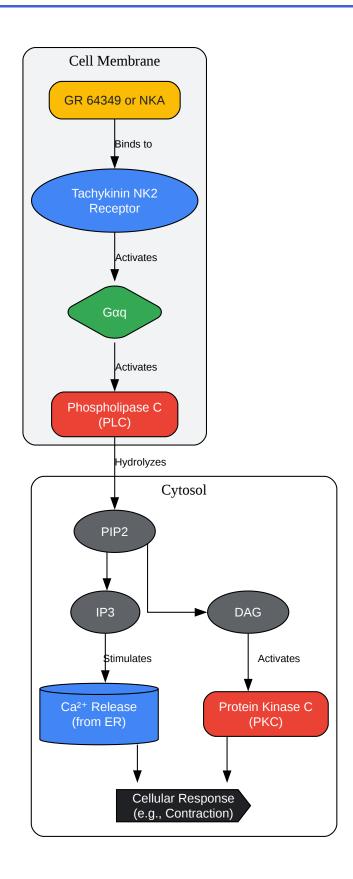


 The peak fluorescence response is used to generate dose-response curves, from which pEC50 values are determined.

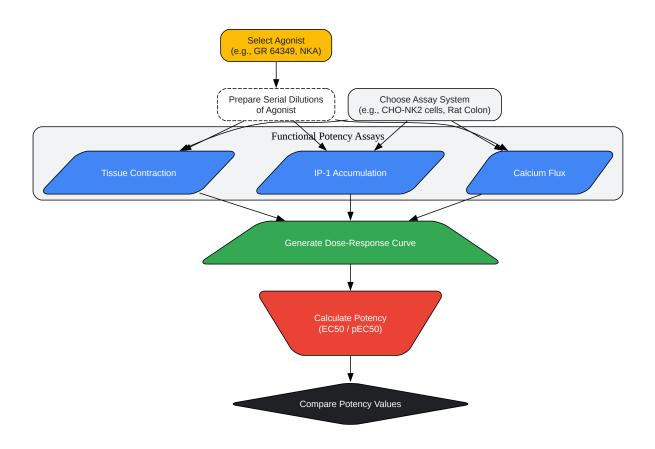
Mandatory Visualization

The following diagrams illustrate the key signaling pathway and the logical workflow for evaluating agonist potency.









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